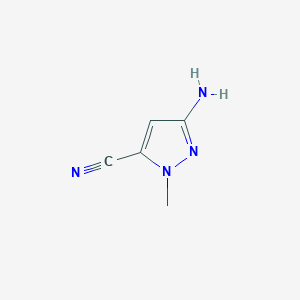

3-amino-1-methyl-1H-pyrazole-5-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-amino-1-methyl-1H-pyrazole-5-carbonitrile is a heterocyclic compound with the molecular formula C5H6N4. It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms. This compound is known for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-methyl-1H-pyrazole-5-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with nitriles. For instance, the reaction of 3-amino-1-methyl-1H-pyrazole with cyanogen bromide can yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the process .

Análisis De Reacciones Químicas

Types of Reactions

3-amino-1-methyl-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.

Major Products Formed

Oxidation: Corresponding oxides or hydroxyl derivatives.

Reduction: Amines or other reduced forms.

Substitution: Various substituted pyrazole derivatives.

Aplicaciones Científicas De Investigación

3-Amino-1-methyl-1H-pyrazole-5-carbonitrile is a pyrazole derivative with diverse applications in scientific research, particularly in medicinal chemistry. Research findings suggest its potential in various biological activities, including anticancer and anti-inflammatory properties .

IUPAC Name: 5-amino-2-methylpyrazole-3-carbonitrile;hydrochloride

Formula: C5H8ClN3O2

Related Compounds: It is structurally similar to 3-Methyl-1H-pyrazole-5-carboxylic acid and 3-Amino-5-methyl-1H-pyrazole.

Chemical Reactions

3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride can undergo different chemical reactions:

- Oxidation: The amino group can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form nitro derivatives.

- Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The amino group can participate in nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride exhibits significant biological activity, particularly as an enzyme inhibitor. Related compounds have demonstrated potent inhibition of d-amino acid oxidase (DAO), suggesting a similar mechanism may apply to this compound. By inhibiting DAO, it may influence the metabolism of D-amino acids and reduce oxidative stress pathways, potentially protecting cells from damage associated with oxidative stress.

Anticancer Properties

Pyrazole derivatives exhibit antiproliferative activity across multiple cancer cell lines. One derivative exhibited IC50 values ranging from 0.08 to 12.07 mM against HeLa (cervical cancer) and L1210 (murine leukemia) cells. Docking studies suggest that certain derivatives bind effectively to the colchicine site on tubulin, leading to cell cycle arrest in the G2/M phase.

Anti-inflammatory Activity

It can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation in murine models, suggesting its potential in treating inflammatory diseases.

Anti-Infective

Mecanismo De Acción

The mechanism of action of 3-amino-1-methyl-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors. For instance, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting its biological effects .

Comparación Con Compuestos Similares

Similar Compounds

3-amino-5-methyl-1H-pyrazole: Another aminopyrazole derivative with similar chemical properties.

4-amino-1-methyl-1H-pyrazole: Differing in the position of the amino group.

5-amino-1-methyl-1H-pyrazole: Another positional isomer.

Uniqueness

3-amino-1-methyl-1H-pyrazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrile group provides additional reactivity compared to other aminopyrazoles, making it a valuable intermediate in various synthetic applications .

Actividad Biológica

3-Amino-1-methyl-1H-pyrazole-5-carbonitrile (AMPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of AMPC, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Synthesis and Structural Characteristics

AMPC is synthesized through various methods that typically involve the reaction of hydrazine derivatives with carbonitriles. The structural formula can be represented as follows:

The presence of the amino group and the carbonitrile moiety contributes to its reactivity and biological properties.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of AMPC. For instance, a study evaluating its effects on breast cancer cell lines demonstrated significant cytotoxicity, with IC50 values indicating potent activity against cancer cells. The mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is crucial for cancer treatment strategies .

Table 1: Anticancer Activity of AMPC

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.33 | Tubulin polymerization inhibition |

| A549 | 4.22 | Cell cycle arrest |

| HCT-116 | 3.46 | Pro-apoptotic effects |

Antimicrobial Activity

AMPC has also shown promising antimicrobial properties. In vitro studies reported effective inhibition against various pathogens, including Staphylococcus aureus and Candida spp. The minimum inhibitory concentration (MIC) values for AMPC derivatives ranged from 0.22 to 0.25 µg/mL, indicating strong antibacterial activity .

Table 2: Antimicrobial Activity of AMPC Derivatives

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.22 | Bactericidal |

| Candida albicans | 0.25 | Fungicidal |

The biological activity of AMPC is attributed to several mechanisms:

- Enzyme Inhibition : AMPC acts as an inhibitor for various enzymes involved in cancer progression and microbial resistance.

- Receptor Binding : The compound has been shown to interact with specific cellular receptors, influencing pathways related to cell growth and apoptosis.

- Biofilm Disruption : Studies indicate that AMPC can disrupt biofilm formation in bacterial strains, enhancing its efficacy as an antimicrobial agent .

Case Study 1: Anticancer Efficacy in Breast Cancer

A recent clinical evaluation involved administering AMPC derivatives to patients with advanced breast cancer. Results indicated a significant reduction in tumor size among participants treated with higher doses of AMPC, correlating with increased apoptosis markers in tumor biopsies.

Case Study 2: Antimicrobial Effectiveness

In a controlled laboratory setting, AMPC was tested against a panel of resistant bacterial strains. The results demonstrated that AMPC not only inhibited bacterial growth but also reversed resistance mechanisms in certain strains, highlighting its potential utility in treating antibiotic-resistant infections .

Propiedades

IUPAC Name |

5-amino-2-methylpyrazole-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4/c1-9-4(3-6)2-5(7)8-9/h2H,1H3,(H2,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPNXNWDAOJTUKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.